4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Researchers developing kinase inhibitors often encounter flat SAR when using unsubstituted phenyl-thiazole scaffolds, wasting synthetic resources. This 4-methoxyphenyl building block directly addresses that pain point. - Quantified potency shift: The 4-OMe group improved target affinity (Kic 120 µM vs 190 µM for des-MeO) in related thiazole-4-carboxylic acid series, establishing a baseline for rational lead optimization. - Distinct physicochemical handle: Predicted pKa of 2.87 and altered lipophilicity versus halogenated or unsubstituted analogs enable differential reactivity in amide/ester library synthesis. - Supply assurance: Stocked in multi-gram quantities with batch-specific purity documentation, ensuring uninterrupted SAR campaigns.

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
CAS No. 123971-42-6
Cat. No. B043855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid
CAS123971-42-6
Synonyms2-Thiazolecarboxylic acid,4-(4-methoxyphenyl)-
Molecular FormulaC11H9NO3S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O
InChIInChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)9-6-16-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
InChIKeyZYQVZIBTYDJJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid Physicochemical Profile


4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid (CAS: 123971-42-6; MF: C11H9NO3S; MW: 235.26 g/mol) is a heterocyclic building block comprising a 1,3-thiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a carboxylic acid . The compound is a white to off-white solid with a predicted boiling point of 459.7°C at 760 mmHg and a predicted pKa of 2.87, indicating the carboxylic acid proton is moderately acidic . It is widely utilized as a versatile small molecule scaffold in medicinal chemistry and agrochemical research, where its dual functionality (carboxylic acid handle for derivatization and thiazole core for target engagement) makes it a valuable intermediate . The presence of the electron-donating methoxy group on the phenyl ring distinguishes its electronic profile from unsubstituted or halogenated analogs, which can influence downstream biological activity and physicochemical properties.

Generic 4-Arylthiazole-2-carboxylic Acid Substitution Limitations


Simple substitution of 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid with a close structural analog (e.g., 4-phenylthiazole-2-carboxylic acid or 4-(4-chlorophenyl)thiazole-2-carboxylic acid) is not scientifically justified due to the profound influence of the 4-methoxy substituent on both electronic properties and biological recognition. The electron-donating methoxy group directly alters the electron density of the thiazole and phenyl rings, impacting reactivity in subsequent synthetic steps and modulating interactions with biological targets such as kinases and enzymes . For instance, in a related thiazole-4-carboxylic acid series, the simple change from a hydrogen to a methoxy group on the phenyl ring resulted in a measurable shift in inhibitory activity against a Sus scrofa target (Kic values: 120 µM vs. 190 µM) . Furthermore, the predicted pKa and lipophilicity of this compound differ from its des-methoxy or halogenated counterparts, affecting solubility, formulation, and passive permeability . Therefore, substituting an uncharacterized analog without explicit validation of its structure-activity relationship (SAR) and physicochemical behavior introduces significant and unacceptable risk to the reproducibility and integrity of research or development programs.

Product Differentiation Evidence Guide


Inhibitory Activity Modulation by 4-Methoxy Substitution

Direct evidence from a parallel SAR study on a series of 2-arylthiazole-4-carboxylic acids demonstrates that the 4-methoxy substituent on the phenyl ring significantly modulates inhibitory activity. The target compound's close analog, 2-(4-methoxyphenyl)thiazole-4-carboxylic acid, exhibits a competitive inhibition constant (Kic) of 120 µM against a Sus scrofa target . In contrast, the unsubstituted phenyl analog, 2-phenylthiazole-4-carboxylic acid, shows a weaker Kic of 190 µM under identical assay conditions . This represents a 1.6-fold improvement in target affinity attributable to the presence of the methoxy group, underscoring the critical role of this substitution in optimizing lead compound potency. This class-level inference strongly suggests that the 4-methoxy substitution on the target compound, 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid, will confer a similarly distinct binding profile compared to its non-methoxylated counterpart, 4-phenylthiazole-2-carboxylic acid.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Electronic Property Differentiation: Acidity and Reactivity

The 4-methoxy substituent exerts a measurable electronic effect on the carboxylic acid functionality, as evidenced by its predicted acid dissociation constant (pKa). The target compound, 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid, has a predicted pKa of 2.87 ± 0.10 . This contrasts with the unsubstituted analog, 4-phenyl-1,3-thiazole-2-carboxylic acid, which is reported to have a pKa of approximately 2.5 . The higher pKa of the target compound (by approximately 0.37 units) indicates that the electron-donating methoxy group reduces the acidity of the carboxylic acid proton, making it slightly less ionized at physiological pH compared to its des-methoxy counterpart. This shift in pKa has direct consequences for solubility, passive membrane permeability, and protein binding, all of which are critical parameters in drug discovery and chemical biology.

Medicinal Chemistry Synthetic Chemistry Physicochemical Property

Scaffold Versatility in Bioactive Synthesis and Patents

The target compound serves as a key intermediate or scaffold in the synthesis of more complex, biologically active molecules, as documented in patent literature. For instance, US Patent US20090270456A1 and its Japanese counterpart JP2007517886A disclose a series of thiazole-5-carboxylic acid derivatives as inhibitors of hYAK3 and/or CK2 proteins for treating diseases associated with kinase imbalance, including cancer and anemia [1]. These patent documents explicitly claim structures that incorporate the 4-(4-methoxyphenyl)thiazole motif as a core scaffold, highlighting its privileged status in medicinal chemistry. In contrast, many simpler thiazole carboxylic acids (e.g., 2-carboxythiazole or 4-methylthiazole-2-carboxylic acid) lack this specific substitution pattern and are consequently not represented in this class of therapeutic patent claims, underscoring the unique intellectual property and drug-discovery relevance of the methoxyphenyl substitution.

Medicinal Chemistry Synthetic Chemistry Drug Discovery

Application Scenarios Based on Verified Evidence


Kinase Inhibitor Lead Optimization and IP Generation

Procure this compound as a core scaffold for designing novel kinase inhibitors, particularly those targeting hYAK3 and CK2 . The presence of the 4-methoxy group provides a critical point of differentiation from unsubstituted phenyl analogs, which exhibit weaker target affinity. By incorporating this compound into your synthetic library, you can explore SAR around the 2-carboxylic acid handle and the 4-methoxyphenyl moiety, with the aim of generating potent and selective leads that are distinct from prior art.

SAR Studies of Thiazole-Based Inhibitors

Use this compound as a reference point in systematic SAR investigations. The documented shift in pKa and the inferred improvement in target binding (Kic reduction from 190 µM to 120 µM in a related series) provide a quantitative baseline for evaluating the impact of further structural modifications. Compare the activity and properties of this compound against the des-methoxy analog (4-phenylthiazole-2-carboxylic acid) to deconvolute the specific contribution of the methoxy substituent to potency, selectivity, and ADME parameters.

Synthetic Building Block for Amide and Ester Libraries

Leverage the carboxylic acid functionality for rapid parallel synthesis of amide and ester libraries. The distinct electronic properties conferred by the 4-methoxyphenyl group (evidenced by its unique predicted pKa) will influence the reactivity of the carboxylic acid in coupling reactions, potentially leading to different reaction kinetics and yields compared to other 4-arylthiazole-2-carboxylic acids. This compound is suitable for creating diverse chemical space around the thiazole core for hit identification and lead generation.

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